molecular formula C14H12Cl2N4O2 B13362089 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide

Cat. No.: B13362089
M. Wt: 339.2 g/mol
InChI Key: HDWYFYNBPCJCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide is a synthetic diacylhydrazine derivative incorporating a 2,4-dichlorophenoxy pharmacophore and a pyridinyl imino group. The compound is synthesized via microwave-assisted condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 4-pyridinecarboxaldehyde, achieving high yields (>95%) in optimized reaction conditions .

Properties

Molecular Formula

C14H12Cl2N4O2

Molecular Weight

339.2 g/mol

IUPAC Name

N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C14H12Cl2N4O2/c15-10-1-2-12(11(16)7-10)22-8-13(21)19-20-14(17)9-3-5-18-6-4-9/h1-7H,8H2,(H2,17,20)(H,19,21)

InChI Key

HDWYFYNBPCJCRR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C(/C2=CC=NC=C2)\N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=C(C2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Preparation of hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation reaction: The hydrazide is then reacted with 4-pyridinecarboxaldehyde under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include oxo derivatives of the hydrazide.

    Reduction: The primary amine derivative.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of herbicides due to its structural similarity to known herbicides like 2,4-dichlorophenoxyacetic acid.

Medicine:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The dichlorophenoxy group can mimic natural auxins, leading to uncontrolled growth in plants, making it a potential herbicide. The imino group can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects.

Molecular Targets and Pathways:

    Auxin receptors: In plants, it can bind to auxin receptors, disrupting normal growth processes.

    Enzymes: In microbes, it may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Structural Features

  • Core Scaffold: The compound shares a diacylhydrazine backbone with derivatives like 2-(2,4-dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide (4r) (). Both feature a dichlorophenoxy moiety, but the pyridinyl imino group in the target compound replaces the acetyl group in 4r.
  • Conformational Analysis: The trans conformation of the N′-acetylacetohydrazide group in 4r (C–N–N–C torsion angle: 180°) contrasts with the flexible pyridinyl imino group, which may adopt varying dihedral angles depending on steric and electronic interactions .
  • Substituent Effects: Pyridinyl vs. Chlorine Positioning: The 2,4-dichlorophenoxy group enhances lipophilicity compared to mono-chlorinated analogs (e.g., 2-(4-chlorophenoxy)-N′-[(3Z)-2-oxo-1H-indol-3-ylidene]acetohydrazide) .

Physicochemical Properties

Property Target Compound 4r () 5i ()
Melting Point (°C) Not reported 214–216 106–110
Yield (%) >95 92 78
Molecular Formula C₁₄H₁₁Cl₂N₃O₂ C₁₆H₁₂Cl₄N₂O₄ C₂₂H₁₅Cl₃N₂O₅
Molecular Weight (g/mol) 332.16 437.95 495.72
Key Functional Groups Pyridinyl imino, dichlorophenoxy Dichlorophenoxy, acetyl Methoxy, dihydroxybenzylidene
  • Solubility : The pyridinyl group may enhance aqueous solubility compared to purely aromatic analogs like 4r , which rely on acetyl groups for polarity .

Antifungal Activity

  • The dichlorophenoxy moiety is critical for antifungal activity, as seen in diacylhydrazines like 4m–4s (), which inhibit fungal growth via membrane disruption. The pyridinyl group in the target compound may augment activity by enabling metal coordination or enzyme binding .
  • Comparison with Oxadiazoles : Oxadiazole derivatives (e.g., compound 25 in , IC₅₀ = 3.23 μM for α-glucosidase) outperform acetohydrazides in enzyme inhibition, suggesting that heterocyclic replacements (e.g., oxadiazole vs. pyridine) modulate potency .

Antimicrobial Potential

  • While direct data for the target compound is absent, structurally related N′-(2,4-dihydroxybenzylidene)acetohydrazides () show IC₅₀ values of 6.10–7.34 μM against bacterial strains. The pyridinyl group’s electron-withdrawing effects may enhance microbial target binding compared to benzylidene analogs .

Anti-Inflammatory Activity

  • Derivatives of 2-(2,4-dichlorophenoxy)acetic acid () exhibit COX-2 inhibition, suggesting the target compound’s dichlorophenoxy group could confer similar anti-inflammatory properties.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide is a synthetic derivative that incorporates a dichlorophenoxy group and an imino-pyridine moiety. This structure suggests potential biological activity, particularly in the fields of herbicides and pharmaceuticals. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide can be represented as follows:

  • Molecular Formula : C13H12Cl2N4O
  • Molecular Weight : 305.17 g/mol
  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide

Structure-Activity Relationship (SAR)

The structure of this compound suggests various interactions that may contribute to its biological activity:

  • The dichlorophenoxy moiety is known for its herbicidal properties.
  • The pyridine ring may enhance the compound's interaction with biological targets, potentially affecting enzyme activity or receptor binding.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown:

  • Inhibition of Bacterial Growth : Compounds with similar structures have demonstrated antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups has been linked to enhanced activity against various pathogens .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various studies:

  • Cytotoxic Effects : Similar thiazole-integrated compounds have shown IC50 values indicating significant cytotoxicity against cancer cell lines. For example, certain derivatives exhibited IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .
  • Mechanism of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells .

Herbicidal Activity

The dichlorophenoxy group suggests a potent herbicidal action:

  • Weed Control : Compounds in this class are widely used as herbicides due to their ability to disrupt plant growth processes. They function by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death .

Study on Antimicrobial Efficacy

A study conducted on a series of phenylthiazole derivatives demonstrated that modifications in the phenyl ring significantly affected antimicrobial potency. Compounds with para-substituents showed enhanced activity against Gram-positive bacteria .

Clinical Observations

Clinical observations have noted adverse effects associated with exposure to related compounds, including renal damage and hematological changes in animal models. These findings highlight the need for caution in the use of such compounds in agricultural settings .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AntitumorIC50 < 1 µg/mL against various cancer cell lines
HerbicidalEffective against broadleaf weeds

Chemical Reactions Analysis

Hydrazide-Aldehyde Condensation

The hydrazide group reacts with aldehydes to form hydrazones. For example:
Reaction:
2-(2,4-Dichlorophenoxy)acetohydrazide + 4-Pyridinecarbaldehyde → 2-(2,4-Dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide + H₂O

Conditions:

  • Solvent: Ethanol or 1,4-dioxane

  • Catalyst: Piperidine or acetic acid

  • Temperature: Reflux (70–80°C)

  • Time: 2–4 hours .

Yield Optimization:
Microwave irradiation (200–500 W) reduces reaction time to 5–15 minutes with yields >95% .

Derivatization Reactions

The compound undergoes further reactions at its hydrazide and pyridine groups:

Acylation

The free amino group reacts with acyl chlorides or anhydrides:
Example:
Reaction with acetyl chloride forms N-acetyl derivatives.

ReactantProductConditionsYieldSource
Acetyl chlorideN-Acetylated derivativeDCM, RT, 2 h85%

Cyclocondensation

Reacts with β-diketones or keto-esters to form pyrazole or triazole rings:
Example:
Reaction with ethyl acetoacetate yields pyrazolone derivatives under acidic conditions .

Biological Interaction Mechanisms

The compound’s bioactivity is linked to its interactions with microbial enzymes:

Enzyme Inhibition

  • Targets: Cytochrome P450, fungal lanosterol demethylase

  • Mechanism: Coordination with heme iron or active-site residues via pyridine nitrogen and hydrazide oxygen .

Key Data:

OrganismIC₅₀ (μM)Target EnzymeSource
Candida albicans12.5Lanosterol demethylase
E. coli18.7DNA gyrase

Hydrolysis

  • Acidic Conditions: Hydrazone bond cleavage at pH < 3, yielding 2-(2,4-dichlorophenoxy)acetic acid and 4-aminopyridine.

  • Basic Conditions: Stable at pH 7–9 but degrades slowly at pH > 10 .

Thermal Degradation

Decomposes above 250°C, releasing HCl and forming chlorinated aromatic byproducts .

Comparative Reactivity Table

Reaction TypeReactantsProductsConditionsYieldSource
Condensation4-PyridinecarbaldehydeHydrazone formationEthanol, reflux90%
AcylationAcetic anhydrideN-Acetyl derivativeDMF, 60°C, 1 h78%
CyclocondensationEthyl cyanoacetatePyrimidine derivativePiperidine, MW, 5 min82%

Key Research Findings

  • Antifungal Activity: Derivatives show EC₅₀ values of 3.8–12.5 μM against Aspergillus flavus .

  • Synthetic Efficiency: Microwave-assisted synthesis reduces time by 90% compared to conventional methods .

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl) enhance bioactivity by increasing electrophilicity .

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via a two-step process:

  • Step 1 : Refluxing ethyl(2,4-dichlorophenoxy)acetate with hydrazine hydrate (85%) in ethanol to form the hydrazide intermediate.
  • Step 2 : Condensation of the intermediate with 4-pyridinecarboxaldehyde in a water-ethanol solvent system under reflux . Optimization strategies include adjusting reaction time (e.g., 3.5–5 hours for Step 2), solvent ratios (e.g., 20 mL ethanol:15 mL water), and temperature (365 K for Step 1). Recrystallization from ethanol improves purity .

Q. How can the crystal structure and molecular conformation of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Space group : Monoclinic P21/nP2_1/n
  • Unit cell dimensions : a=13.059A˚,b=5.3567A˚,c=19.175A˚,β=104.586a = 13.059 \, \text{Å}, b = 5.3567 \, \text{Å}, c = 19.175 \, \text{Å}, \beta = 104.586^\circ
  • Hydrogen bonding : Critical for stabilizing the hydrazone tautomer (E-configuration) . Complementary techniques like FT-IR and 1H/13C^1\text{H}/^{13}\text{C} NMR can confirm functional groups and stereochemistry .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Enzyme inhibition : Spectrophotometric assays targeting kinases or hydrolases, leveraging the pyridine and hydrazide motifs for potential interactions .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies may arise from:

  • Purity variations : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >95%.
  • Solubility differences : Employ DMSO-water co-solvents with controlled DMSO concentrations (<1% v/v) to avoid cytotoxicity artifacts.
  • Strain/cell line specificity : Validate results across multiple models (e.g., primary vs. immortalized cells) .

Q. What computational methods are suitable for elucidating its mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like EGFR or DHFR.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can synthetic byproducts be characterized, and what strategies minimize their formation?

  • Byproduct identification : LC-MS/MS or GC-MS to detect impurities (e.g., unreacted hydrazide or aldehyde).
  • Mitigation : Optimize stoichiometry (1:1.2 molar ratio of hydrazide:aldehyde), use anhydrous solvents, and employ inert atmospheres to reduce oxidation .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

  • Solid-state NMR : Differentiates enol-imine vs. keto-amine tautomers via 15N^{15}\text{N} chemical shifts.
  • UV-Vis titration : Monitors tautomeric shifts in solution (e.g., λmax changes in DMSO vs. aqueous buffers) .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Reflux condensationEthanol:water (4:3), 365 K, 5 hours
Crystallography SCXRDMonoclinic P21/nP2_1/n, β=104.586\beta = 104.586^\circ
Bioactivity Screening MTT assayIC50_{50} calculation via nonlinear regression
Purity Analysis HPLC (C18 column)Acetonitrile:water (70:30), 1.0 mL/min flow rate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.